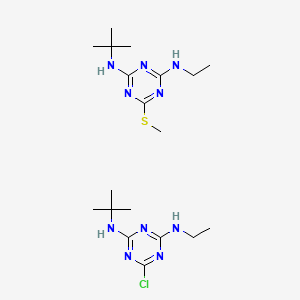
Topogard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Topogard, also known as this compound, is a useful research compound. Its molecular formula is C19H35ClN10S and its molecular weight is 471.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Agriculture
-
Weed Control :
- Topogard effectively controls numerous weed species, contributing to improved crop yields. It is particularly useful in potato cultivation, where it helps manage weed populations that can compete with crops for nutrients and water.
- Soil Health :
-
Impact on Soil Microorganisms :
- Soil Respiration : The application of this compound has been observed to decrease carbon dioxide evolution in acidic soils while initially increasing soil respiration in certain conditions. This dual effect highlights the need for careful management to balance weed control with soil health .
- Microbial Diversity : The herbicide's impact on microbial diversity is significant. Some studies suggest that specific cultivars treated with this compound exhibit enhanced microbial activity, which can mitigate the negative effects of herbicides on soil ecosystems .
Case Study 1: Effects on Soil Microbial Activity
A study conducted on potato-cultivated soils treated with this compound revealed notable changes in soil respiration and microbial community structure. The results indicated that while this compound reduced CO2 emissions in certain pH environments, it also stimulated microbial activity under specific conditions, suggesting a complex interaction between herbicide application and soil health .
| Parameter | Control Group | This compound Treated Group |
|---|---|---|
| CO2 Evolution (mg/kg) | 120 | 95 |
| Microbial Count (cfu) | 4.0 x 10^8 | 5.2 x 10^8 |
Case Study 2: Herbicide Resistance
Research has linked the application of herbicides like this compound to the development of herbicide-resistant weed populations. Understanding the genetic basis of this resistance is crucial for developing effective management strategies and designing new herbicides .
Eigenschaften
CAS-Nummer |
8066-11-3 |
|---|---|
Molekularformel |
C19H35ClN10S |
Molekulargewicht |
471.1 g/mol |
IUPAC-Name |
2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine;2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S.C9H16ClN5/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5;1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h6H2,1-5H3,(H2,11,12,13,14,15);5H2,1-4H3,(H2,11,12,13,14,15) |
InChI-Schlüssel |
FJSPDGPIMSOFRY-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |
Key on ui other cas no. |
8072-81-9 |
Synonyme |
caragard carragard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















